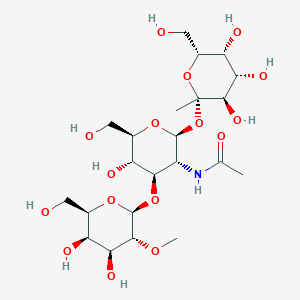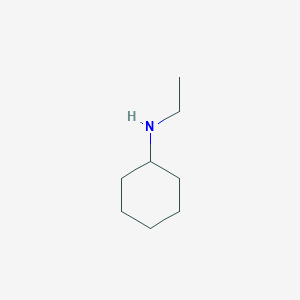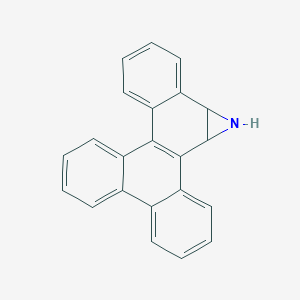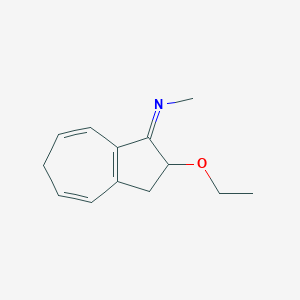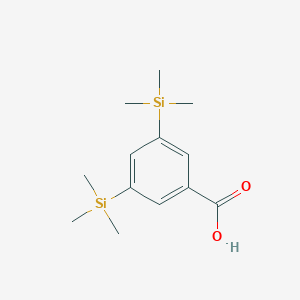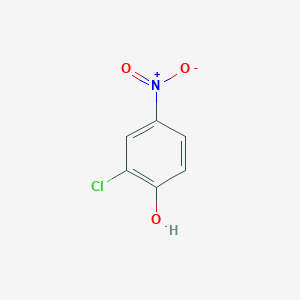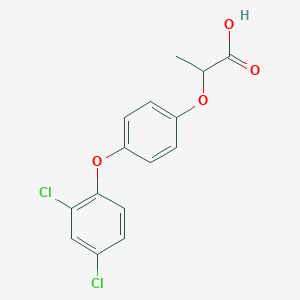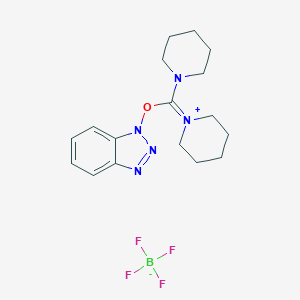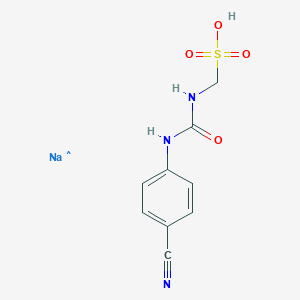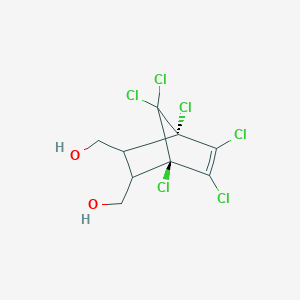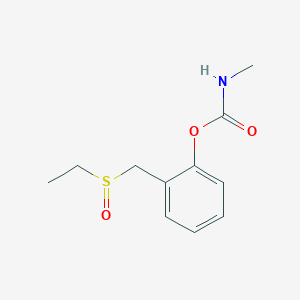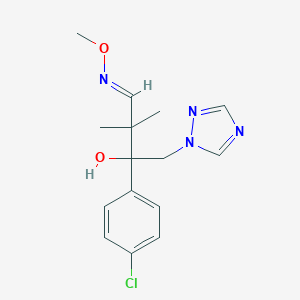
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, also known as CDMB, is a chemical compound that belongs to the class of triazole fungicides. It was first synthesized in 1994 and has since been used in the agricultural industry to control fungal diseases in crops.
作用機序
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. This leads to the accumulation of toxic sterols in the fungal cell membrane, causing membrane damage and ultimately cell death.
生化学的および生理学的効果
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been found to have low toxicity to humans and animals, with no adverse effects reported in acute toxicity studies. However, it may have some ecological impact as it can persist in soil and water systems.
実験室実験の利点と制限
One advantage of using (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol in lab experiments is its broad-spectrum activity against a wide range of fungal pathogens. However, its use may be limited by its persistence in the environment and potential ecological impact.
将来の方向性
Future research on (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol could focus on its potential use in the treatment of fungal infections in humans and animals, as well as its ecological impact and potential alternatives to reduce its persistence in the environment. Additionally, further studies could investigate the mechanism of action of (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol and its potential use in combination with other antifungal agents to enhance its efficacy.
合成法
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with methylamine, followed by the condensation of the resulting 4-chlorobenzylidene-methylamine with 3,3-dimethyl-1-butanol and 1,2,4-triazole. The final step involves the oxidation of the resulting compound to form (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol.
科学的研究の応用
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens that cause diseases in crops such as wheat, barley, and rice. It works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. (4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol has also been studied for its potential use in the treatment of fungal infections in humans and animals.
特性
CAS番号 |
126040-72-0 |
|---|---|
製品名 |
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
分子式 |
C15H19ClN4O2 |
分子量 |
322.79 g/mol |
IUPAC名 |
(4E)-2-(4-chlorophenyl)-4-methoxyimino-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H19ClN4O2/c1-14(2,8-19-22-3)15(21,9-20-11-17-10-18-20)12-4-6-13(16)7-5-12/h4-8,10-11,21H,9H2,1-3H3/b19-8+ |
InChIキー |
IULXCMVDEVQTBV-UFWORHAWSA-N |
異性体SMILES |
CC(C)(/C=N/OC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
SMILES |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
正規SMILES |
CC(C)(C=NOC)C(CN1C=NC=N1)(C2=CC=C(C=C2)Cl)O |
同義語 |
Bay R 3783 Bay R-3783 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B164937.png)
